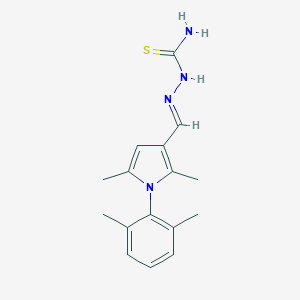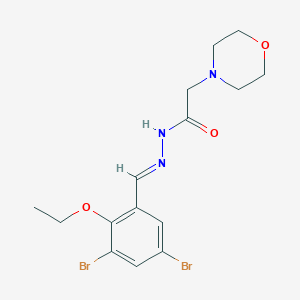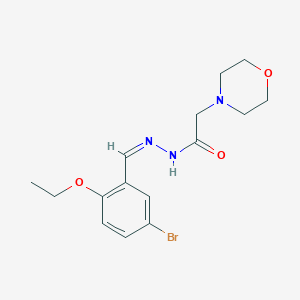![molecular formula C22H17BrN2O4 B302307 N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302307.png)
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthofuran derivatives have been identified as potential candidates for the development of new drugs due to their diverse pharmacological properties. Among these derivatives, N-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide (BDF) has gained significant attention in recent years.
作用機序
The mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide modulates various signaling pathways involved in cancer cell growth and survival. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to inhibit the expression of proteins involved in cell cycle progression, such as cyclin D1 and CDK4. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide also activates the p53 pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been reported to have antioxidant and anti-inflammatory effects. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been shown to inhibit the growth of various fungi and bacteria, indicating its potential as an antimicrobial agent.
実験室実験の利点と制限
One of the major advantages of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is its low toxicity in normal cells, making it a promising candidate for cancer treatment. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide is also relatively easy to synthesize, and the reaction conditions have been optimized to improve yield. However, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has poor solubility in water, which can limit its use in in vitro experiments. Additionally, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
将来の方向性
Further research is needed to fully understand the mechanism of action of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide and its potential use in cancer treatment. Future studies should investigate the pharmacokinetics and pharmacodynamics of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in vivo to determine its efficacy and safety. Additionally, the development of novel formulations to improve the solubility and bioavailability of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide could increase its potential for clinical use. Finally, the investigation of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide in combination with other anticancer agents could lead to the development of more effective cancer therapies.
合成法
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide can be synthesized through a multi-step reaction involving the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 2-naphthol in the presence of a base. The resulting product is then reacted with hydrazine hydrate to obtain N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide. The synthesis of N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been optimized, and the yield has been improved by modifying reaction conditions such as temperature, solvent, and reaction time.
科学的研究の応用
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. In addition to its anticancer properties, N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide has also been investigated for its anti-inflammatory, antifungal, and antimicrobial activities.
特性
製品名 |
N'-(3-bromo-4,5-dimethoxybenzylidene)naphtho[2,1-b]furan-2-carbohydrazide |
|---|---|
分子式 |
C22H17BrN2O4 |
分子量 |
453.3 g/mol |
IUPAC名 |
N-[(Z)-(3-bromo-4,5-dimethoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-19-10-13(9-17(23)21(19)28-2)12-24-25-22(26)20-11-16-15-6-4-3-5-14(15)7-8-18(16)29-20/h3-12H,1-2H3,(H,25,26)/b24-12- |
InChIキー |
JTOHPKMEPPQZGI-MSXFZWOLSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)
![N'-{5-bromo-2-[(2-fluorobenzyl)oxy]benzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302230.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)
![N'-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B302243.png)

![N'-{4-chloro-3-nitrobenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302246.png)
![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)